2-(4-ethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide is an organic compound that features both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the ethoxyphenyl intermediate: This could involve the ethylation of a phenol derivative.
Introduction of the trifluoromethyl group: This step might use reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with the acetamide moiety: This could be achieved through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production would likely scale up these reactions using optimized conditions to maximize yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group could be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl group in the acetamide could be reduced to an amine using reducing agents like LiAlH4.
Substitution: The ethoxy group could undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines or thiols
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of an amine derivative
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Materials Science: Potential use in the development of new polymers or materials with unique properties.
Biology and Medicine
Pharmacology: Potential as a drug candidate due to its unique structural features.
Biochemistry: Could be used in studies involving enzyme inhibition or receptor binding.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to a specific receptor or enzyme, leading to inhibition or activation of a biological pathway. The trifluoromethyl group could enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide
- 2-(4-ethoxyphenyl)-N-(2-hydroxy-2-phenylpropyl)acetamide
Uniqueness
The presence of the trifluoromethyl group in 2-(4-ethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide distinguishes it from similar compounds, potentially offering enhanced biological activity and stability.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3/c1-2-26-16-10-8-14(9-11-16)12-17(24)23-13-18(25,19(20,21)22)15-6-4-3-5-7-15/h3-11,25H,2,12-13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZVKMGUIAJYPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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